Methoxychlor-d6 (dimethoxy-d6)
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Overview
Description
Methoxychlor-d6 (dimethoxy-d6) is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can influence the compound’s physical and chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxychlor-d6 (dimethoxy-d6) typically involves multiple steps. One common approach is the deuteration of precursor compounds using deuterium gas or deuterated reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high deuterium incorporation.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methoxychlor-d6 (dimethoxy-d6) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated phenols or quinones.
Reduction: Reduction reactions can yield deuterated hydrocarbons.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated phenols, while reduction can produce deuterated alkanes.
Scientific Research Applications
Methoxychlor-d6 (dimethoxy-d6) has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for advanced technological applications, such as in the development of specialized polymers and electronic devices.
Mechanism of Action
The mechanism of action of Methoxychlor-d6 (dimethoxy-d6) involves its interaction with molecular targets through deuterium-hydrogen exchange. This exchange can alter the compound’s reactivity and stability, influencing its behavior in chemical and biological systems. The specific pathways and targets depend on the context of its application, such as enzyme interactions in biological studies or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dideuterio-1-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene: Similar structure but without deuterium at specific positions.
1-[2,2,2-Trichloro-1-(4-methoxyphenyl)ethyl]-4-methoxybenzene: Lacks deuterium incorporation.
2,3-Dideuterio-1-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene: Similar but without the methoxy group at the 4-position.
Uniqueness
The uniqueness of Methoxychlor-d6 (dimethoxy-d6) lies in its specific deuterium incorporation, which can significantly affect its chemical properties and reactivity. This makes it valuable for specialized applications where isotopic effects are crucial.
Properties
IUPAC Name |
2,3-dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,3D,7D,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKOZHOLGAGEJT-HZKREGIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=CC=C1C([2H])(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl)OC([2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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